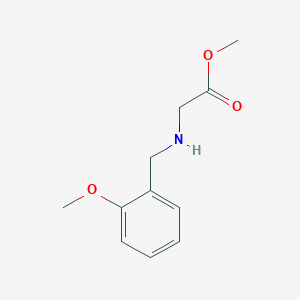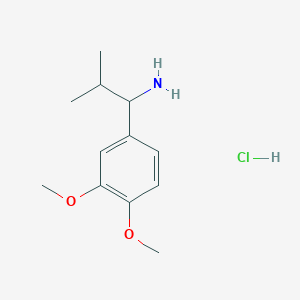![molecular formula C14H20N2O B1648082 N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine CAS No. 1114597-44-2](/img/structure/B1648082.png)
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine
Descripción general
Descripción
“N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Molecular Structure Analysis
The indole moiety is essentially planar with a maximum deviation of 0.031 (3)Å. The indole ring system forms a dihedral angle of 21.87 (8)° with the mean plane of the 10-membered heterobicycle .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 347.42 . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives have been studied for their potential in treating various types of cancer. They can interfere with cancer cell proliferation and induce apoptosis . The structural similarity of indole derivatives to tryptophan allows them to interact with the biological pathways involved in cell growth and death, making them promising candidates for anticancer agents.
Antimicrobial Activity
The indole nucleus is known to possess antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbial pathogens, including bacteria and fungi . This makes them valuable in the development of new antibiotics and antifungal agents.
Neuroprotective Effects
Some indole derivatives exhibit neuroprotective effects by inhibiting monoamine oxidase-B (MAO-B) and protecting neuronal cells from oxidative stress . This application is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Anti-inflammatory Properties
Indole compounds have been identified to possess anti-inflammatory properties. They can modulate the inflammatory response by affecting various signaling pathways, which may be beneficial in treating conditions like arthritis and other inflammatory disorders .
Tubulin Polymerization Inhibition
Certain indole derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division . By targeting this pathway, these compounds can potentially be used to develop new anticancer drugs that prevent the rapid proliferation of cancer cells.
Antioxidant Activity
The antioxidant properties of indole derivatives make them candidates for protecting cells from damage caused by free radicals . This application has implications in preventing aging and treating diseases associated with oxidative stress.
Antiviral and Anti-HIV Activity
Indole derivatives have shown promise in the treatment of viral infections, including HIV. Their ability to bind with high affinity to multiple receptors makes them suitable for developing new antiviral drugs with broad-spectrum activity .
Treatment of Metabolic Disorders
Research suggests that indole derivatives could play a role in treating metabolic disorders. Their interaction with cellular pathways involved in metabolism may help in managing conditions like diabetes and obesity .
Mecanismo De Acción
Target of Action
The compound, being an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
The compound may affect various biochemical pathways due to its broad-spectrum biological activities. For example, it could potentially influence the pathways related to inflammation, as some indole derivatives have been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation .
Result of Action
The compound’s action at the molecular and cellular level could result in a variety of effects, depending on the specific targets and pathways it interacts with. For instance, one study showed that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)7-15-8-11-9-16-14-5-4-12(17-3)6-13(11)14/h4-6,9-10,15-16H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFQCYUVJYOFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



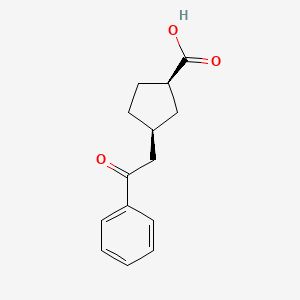

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648002.png)
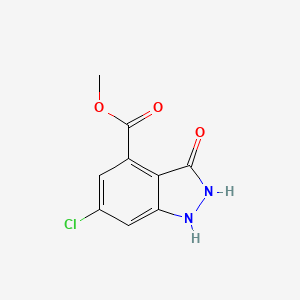
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid](/img/structure/B1648037.png)
![1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1648038.png)
![2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine](/img/structure/B1648039.png)


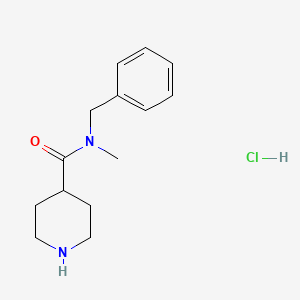
![(5-Aminobenzo[D][1,3]dioxol-6-YL)methanol](/img/structure/B1648052.png)
